molecular formula C8H15N3O2 B13283798 (4-Aminocyclohexanecarbonyl)urea

(4-Aminocyclohexanecarbonyl)urea

Cat. No.: B13283798
M. Wt: 185.22 g/mol
InChI Key: BFXUQJGHXGDDDJ-UHFFFAOYSA-N
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Description

(4-Aminocyclohexanecarbonyl)urea is a urea derivative featuring a cyclohexane backbone substituted with an amine group at the 4-position and a carbonyl moiety. Its hydrochloride salt form, this compound hydrochloride (Ref: 10-F649646), was previously available but is now discontinued, as noted by CymitQuimica . Urea derivatives are pivotal in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility, often serving as enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

4-amino-N-carbamoylcyclohexane-1-carboxamide

InChI

InChI=1S/C8H15N3O2/c9-6-3-1-5(2-4-6)7(12)11-8(10)13/h5-6H,1-4,9H2,(H3,10,11,12,13)

InChI Key

BFXUQJGHXGDDDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC(=O)N)N

Origin of Product

United States

Preparation Methods

Urea Formation via Phenyl Carbamate Intermediates

One of the most practical and widely adopted methods for synthesizing (4-Aminocyclohexanecarbonyl)urea involves the use of phenyl carbamates as intermediates, which react with amines under mild conditions to afford ureas. This approach is advantageous because it avoids the use of hazardous reagents like phosgene or thiophosgene, aligning with green chemistry principles.

Reaction Mechanism:

  • Phenyl carbamates undergo nucleophilic attack by amines, leading to the displacement of phenol and formation of ureas.
  • The process typically proceeds at ambient or mildly elevated temperatures, with the phenol by-product being easily removed via aqueous NaOH washes.

Representative Procedure:

  • Dissolve phenyl N-(4-acetylphenyl)carbamate in DMSO.
  • Slowly add the amine (e.g., dibutylamine) under stirring at room temperature.
  • After 15-30 minutes, quench the reaction with ethyl acetate (EtOAc).
  • Extract the product, wash with NaOH to remove phenol, and purify by recrystallization or chromatography.

Advantages:

  • Mild reaction conditions.
  • No need for anhydrous media.
  • High yields (>85%) and broad substrate scope.
  • Easily scalable for industrial production.

Data Table:

Step Reagents Conditions Yield Notes
1 Phenyl carbamate + amine Room temperature, 15-30 min >85% Mild, environmentally friendly
2 Phenol removal NaOH wash - Simplifies purification

Enzymatic and Biocatalytic Approaches

Recent advancements have explored enzyme-catalyzed synthesis of urea derivatives, including this compound, offering high stereoselectivity and environmentally benign conditions.

Methodology:

  • Use of urease or carbamoyltransferases to catalyze the formation of urea linkages from amines and carbonyl sources.
  • Typically performed in aqueous media at ambient temperatures.

Advantages:

  • High regio- and stereoselectivity.
  • Mild, aqueous conditions.
  • Potential for large-scale bioprocessing.

Challenges:

  • Enzyme stability and cost.
  • Limited substrate scope.

Scale-Up and Industrial Considerations

Based on literature, the synthesis of this compound has been successfully scaled up using the phenyl carbamate approach, with processes producing over 300 kg of high-purity compound. Critical factors for scale-up include:

  • Efficient removal of phenol by-products.
  • Control of reaction exotherms.
  • Purification via crystallization or chromatography.
  • Process monitoring through NMR and HPLC to ensure stereochemical purity and yield.

Summary of Key Data and Process Parameters

Method Reagents Conditions Advantages Limitations
Phenyl carbamate + amine Phenyl carbamate, amines Room temp to 80°C, 15-30 min Mild, high yield, scalable Phenol by-product, requires washing
Carbamoyl chlorides + cyclohexanone derivatives Carbamoyl chlorides, cyclohexanone derivatives 80-100°C, 1-4 h Direct, high efficiency Multi-step precursor synthesis
Enzymatic synthesis Urease, carbamoyltransferases Aqueous, ambient Environmentally friendly Cost, substrate scope

Chemical Reactions Analysis

Types of Reactions: (4-Aminocyclohexanecarbonyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted ureas, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Aminocyclohexanecarbonyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of (4-Aminocyclohexanecarbonyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Aminocyclohexanecarbonyl)urea hydrochloride with two urea derivatives from AldrichCPR:

Compound Name Molecular Formula Molecular Weight Key Substituents Status
This compound hydrochloride C₈H₁₄ClN₃O₂ ~235.68 (calculated) Cyclohexyl, amine, carbonyl Discontinued
N-(4-Chlorophenyl)-N'-(4-(dimethylamino)phenyl)urea C₁₅H₁₆ClN₃O 289.767 Chlorophenyl, dimethylaminophenyl Available (R714526)
N-Cyclohexyl-N'-(4-(dimethylamino)phenyl)urea C₁₅H₂₃N₃O 261.37 Cyclohexyl, dimethylaminophenyl Available (R714712)
Key Observations:
  • Cyclohexane vs. Aromatic Rings: The target compound’s cyclohexane backbone may confer higher lipophilicity compared to the aromatic chlorophenyl/dimethylaminophenyl groups in the AldrichCPR compounds. This could influence membrane permeability in biological systems.
  • In contrast, the amine and carbonyl groups in the target compound may favor hydrogen-bonding interactions.
  • Molecular Weight : The AldrichCPR compounds have higher molecular weights (261–290 g/mol) compared to the target compound (~236 g/mol), which might affect pharmacokinetic properties like absorption and distribution.

Research Findings and Limitations

  • Discrepancies in Availability: The discontinuation of this compound hydrochloride contrasts with the commercial availability of AldrichCPR compounds, suggesting divergent research or industrial priorities .
  • Structural Trade-offs : Cyclohexane-based ureas may offer unique stereochemical properties but face synthetic challenges, whereas aromatic derivatives prioritize stability and ease of modification.

Biological Activity

(4-Aminocyclohexanecarbonyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both amine and urea functionalities. These characteristics facilitate diverse interactions with biological systems, making it a candidate for drug design and therapeutic applications. This article explores the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound this compound can be described structurally as follows:

  • Chemical Formula : C8_{8}H14_{14}N2_{2}O
  • Molecular Weight : 158.21 g/mol
  • Functional Groups : Contains an amine group (-NH2_2) and a urea group (-C(=O)N-).

This dual functionality allows for various interactions, including hydrogen bonding, which is crucial for molecular recognition in biological systems .

Mechanisms of Biological Activity

  • Hydrogen Bonding : The ability of this compound to form hydrogen bonds plays a critical role in its interaction with biological macromolecules. Urea derivatives are known to stabilize protein structures through hydrogen bonding, which can enhance the solubility and permeability of drugs .
  • Enzyme Inhibition : Research indicates that urea derivatives can act as inhibitors for various enzymes. For instance, they have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for diabetes treatment .
  • Transport Mechanism : The compound may interact with amino acid transporters such as PAT2 (SLC36A2), which is responsible for the reabsorption of amino acids in renal proximal tubules. Studies have shown that modifications in amino acid derivatives can influence their transport characteristics and biological activity .

Antimicrobial Activity

A study examining the antimicrobial properties of related compounds found that introducing specific functional groups could enhance activity against various pathogens. While direct data on this compound was limited, its structural analogs demonstrated promising results against bacteria and fungi .

Inhibition Studies

Research on the inhibition of DPP-4 by urea derivatives has shown that compounds with similar structures can effectively lower blood glucose levels in diabetic models. For example, derivatives with enhanced hydrogen bonding capabilities exhibited increased potency as DPP-4 inhibitors .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Enzyme InhibitionDipeptidyl Peptidase-4 (DPP-4)
Transport InteractionAmino Acid Transporter PAT2
AntimicrobialVarious Pathogens

Q & A

Q. What collaborative frameworks are recommended for interdisciplinary studies involving this compound?

  • Methodological Answer : Establish clear communication protocols (e.g., shared data repositories, regular cross-lab meetings) to align synthetic, analytical, and biological teams. Use version-control software (e.g., Git) for collaborative manuscript drafting and ensure compliance with open-data mandates for reproducibility .

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